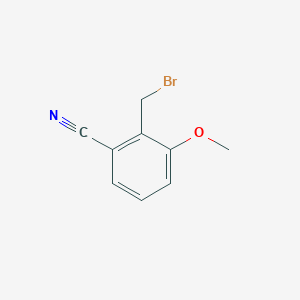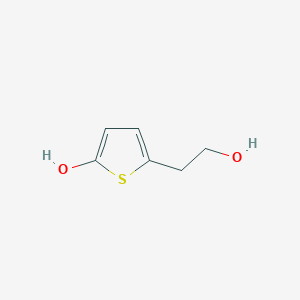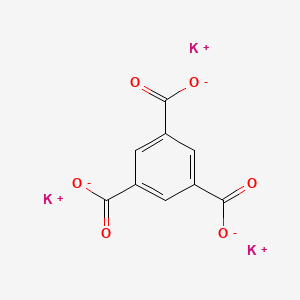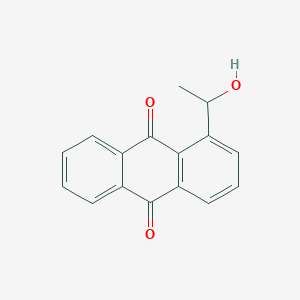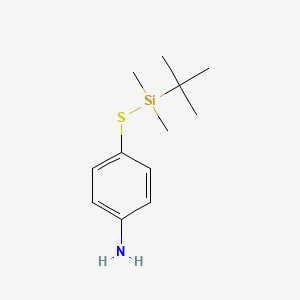
1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H20F2N4O4
Preparation Methods
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Phenoxy Substitution: The 2,7 positions are substituted with 4-fluorophenoxy groups through nucleophilic aromatic substitution reactions.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and receptors, modulating their activity and affecting cellular pathways. These interactions are mediated by the compound’s unique structural features, including its planar aromatic core and functional groups .
Comparison with Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: This compound has methyl groups instead of fluorine atoms, leading to different chemical and physical properties.
1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione:
1,4,5,8-Tetraamino-2,7-bis(4-bromophenoxy)anthracene-9,10-dione: Bromine atoms introduce additional steric and electronic effects, influencing the compound’s behavior in chemical reactions
Properties
CAS No. |
88600-61-7 |
|---|---|
Molecular Formula |
C26H18F2N4O4 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(4-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18F2N4O4/c27-11-1-5-13(6-2-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-7-3-12(28)4-8-14/h1-10H,29-32H2 |
InChI Key |
FUDMGDKMEPYJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)F)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



